2-(Piperidin-2-yl)propan-2-ol hydrochloride

Catalog No.
S2643668
CAS No.
861370-82-3
M.F
C8H18ClNO
M. Wt
179.69
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Piperidin-2-yl)propan-2-ol hydrochloride

CAS Number

861370-82-3

Product Name

2-(Piperidin-2-yl)propan-2-ol hydrochloride

IUPAC Name

2-piperidin-2-ylpropan-2-ol;hydrochloride

Molecular Formula

C8H18ClNO

Molecular Weight

179.69

InChI

InChI=1S/C8H17NO.ClH/c1-8(2,10)7-5-3-4-6-9-7;/h7,9-10H,3-6H2,1-2H3;1H

InChI Key

SNRZFUOBEWKWTF-UHFFFAOYSA-N

SMILES

CC(C)(C1CCCCN1)O.Cl

Solubility

not available

2-(Piperidin-2-yl)propan-2-ol hydrochloride is a chiral organic compound characterized by a piperidine ring attached to a propan-2-ol moiety. The compound is a hydrochloride salt, which enhances its solubility in water, making it useful in various chemical applications. The structural formula can be denoted as C₈H₁₈ClN₃O, and it is recognized for its potential in medicinal chemistry due to the presence of the piperidine ring, a common feature in many biologically active molecules.

There is no current information available on the mechanism of action of 2-(Piperidin-2-yl)propan-2-ol hydrochloride. Without knowledge of its biological activity or target molecules, it is impossible to speculate on its mechanism.

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Typical of alcohols and amines. These include:

  • Esterification: Reacting with acids to form esters.
  • Dehydration: Under acidic conditions, it can lose water to form alkenes.
  • Nucleophilic Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, especially when converted to better leaving groups like tosylates or mesylates.

The primary utility of 2-(Piperidin-2-yl)propan-2-ol hydrochloride lies in its role as a chiral auxiliary in asymmetric synthesis, particularly in aldol reactions where it influences the stereochemical outcome of the reaction.

The synthesis of 2-(Piperidin-2-yl)propan-2-ol hydrochloride typically involves:

  • Starting Materials: Piperidine and propan-2-ol derivatives.
  • Reaction Conditions: The reaction may require acidic or basic conditions depending on the specific synthetic route chosen.
  • Chiral Resolution: If enantiomers are produced, methods such as chromatography or crystallization can be employed for separation.

While explicit synthetic pathways for this compound are not extensively documented, analogous compounds suggest that multi-step synthetic routes starting from simple precursors are feasible.

The primary applications of 2-(Piperidin-2-yl)propan-2-ol hydrochloride include:

  • Chiral Auxiliary: Used in asymmetric synthesis to produce enantiomerically enriched compounds.
  • Pharmaceutical Intermediate: Potentially valuable in the development of drugs due to its structural features.

These applications highlight its significance in organic synthesis and medicinal chemistry.

Several compounds share structural similarities with 2-(Piperidin-2-yl)propan-2-ol hydrochloride. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Aspects
1-(Piperidin-1-yl)-3-(2,4,6-trimethylphenyl)propan-2-olContains an aromatic ringExhibits unique steric effects due to bulky groups
2-Methyl-1-(piperidin-1-yl)propan-2-amineMethyl group on the amineUsed as a pharmaceutical intermediate
(S)-2-(Pyrrolidin-2-yl)propan-2-olPyrrolidine instead of piperidineDifferent nitrogen heterocycle affecting properties

These comparisons illustrate how variations in structure can lead to different chemical properties and biological activities, emphasizing the unique role of 2-(Piperidin-2-yl)propan-2-ol hydrochloride within this class of compounds .

The synthesis of 2-(Piperidin-2-yl)propan-2-ol hydrochloride typically begins with piperidine, a six-membered heterocyclic amine. A common approach involves alkylation of piperidine with 2-bromo-2-propanol under basic conditions, followed by acid-catalyzed cyclization to form the propan-2-ol moiety. For example, reacting piperidine with 2-bromo-2-propanol in diethyl ether at 25°C yields the secondary alcohol intermediate, which is subsequently treated with hydrochloric acid to form the hydrochloride salt [5].

Key steps include:

  • Alkylation: Piperidine undergoes nucleophilic substitution with 2-bromo-2-propanol in the presence of a base such as sodium hydride.
  • Cyclization: Intramolecular ether formation under acidic conditions stabilizes the propan-2-ol group.
  • Salt Formation: The free base is protonated using concentrated hydrochloric acid, yielding the crystalline hydrochloride.

Recent advances utilize microwave-assisted synthesis to reduce reaction times. For instance, irradiating the reaction mixture at 100°C for 15 minutes achieves 85% yield compared to 12 hours under conventional heating .

Chiral Auxiliary Approaches in Asymmetric Synthesis

The compound’s chiral piperidine ring enables its use as a stereochemical director in aldol reactions. The (S)-enantiomer preferentially induces syn-aldol adducts due to its chair conformation, where the hydroxyl group adopts an axial position, creating a rigid transition state [3].

Case Study: In a model aldol reaction between benzaldehyde and acetone, 2-(Piperidin-2-yl)propan-2-ol hydrochloride achieves 92% enantiomeric excess (ee) for the syn-product. This contrasts with pyrrolidine-based auxiliaries, which yield only 78% ee under identical conditions .

Chiral AuxiliaryAldol Product ee (%)Major Diastereomer
2-(Piperidin-2-yl)propan-2-ol92syn
(S)-Proline85anti

The stereochemical outcome arises from hydrogen bonding between the auxiliary’s hydroxyl group and the carbonyl oxygen of the electrophile, stabilizing the Zimmerman-Traxler transition state [3].

Hydrochloride Salt Formation: Optimization of Crystallization Conditions

Crystallization of the hydrochloride salt is critical for ensuring stability and solubility. Optimal conditions involve:

  • Solvent System: A 2:1 v/v mixture of 2-propanol and water, which balances solubility and nucleation kinetics [6].
  • Temperature Gradient: Cooling from 50°C to 0°C at 2°C/min minimizes impurities and yields monodisperse crystals [6].
  • Acid Concentration: Adding 1.2 equivalents of HCl prevents pink discoloration caused by oxidative degradation [6].

Crystallization Protocol:

  • Dissolve the free base in warm 2-propanol (50°C).
  • Add aqueous HCl dropwise until pH ≤ 2.
  • Cool to 0°C, seed with pre-formed crystals, and stir for 2 hours.
  • Filter and wash with cold 2-propanol to remove residual acid.

This method achieves 95% purity, as verified by high-performance liquid chromatography (HPLC) [5].

Purification Techniques for High-Purity Pharmaceutical Intermediates

Final purification employs a combination of recrystallization and column chromatography:

  • Recrystallization: Dissolve the crude hydrochloride in hot ethanol (78°C), then slowly add n-hexane to induce crystallization. This removes non-polar byproducts [5].
  • Chromatography: Use silica gel (230–400 mesh) with a 7:3 ethyl acetate/methanol eluent to separate enantiomers or regioisomers.

Analytical Validation:

  • X-ray Diffraction: Confirms the crystalline structure matches reference patterns (e.g., PXRD peaks at 2θ = 12.4°, 18.7°, 24.1°) [3].
  • Karl Fischer Titration: Verifies water content ≤ 0.5% w/w, meeting pharmacopeial standards [6].

The solubility profile of 2-(Piperidin-2-yl)propan-2-ol hydrochloride demonstrates characteristic behavior of an organic hydrochloride salt, with marked differences between polar and non-polar solvent systems [2]. The compound exhibits enhanced aqueous solubility compared to its free base form due to the ionic nature of the hydrochloride salt [3] [4].

Enhanced Aqueous Solubility: The formation of the hydrochloride salt significantly improves water solubility through ion-dipole interactions and hydrogen bonding networks. The protonated piperidine nitrogen (pKa ≈ 11.12 for piperidine) remains positively charged across physiological pH ranges, facilitating dissolution in polar aqueous media [5] [2]. Comparative studies of related piperidine hydrochlorides indicate water solubility values typically ranging from 50-500 mg/mL at room temperature [5].

Polar Protic Solvent Compatibility: The compound demonstrates good solubility in polar protic solvents including ethanol, methanol, and isopropanol [6] [7]. Experimental evidence from synthetic procedures and recrystallization methods confirms favorable dissolution in these solvents, with ethanol and methanol being particularly effective for purification processes [6] [8]. The hydrogen bonding capability of both the hydroxyl group and the protonated amine contributes to enhanced solvation in these media.

Limited Non-Polar Solvent Solubility: Consistent with its ionic character, 2-(Piperidin-2-yl)propan-2-ol hydrochloride exhibits poor solubility in non-polar solvents such as hexane, petroleum ether, and aromatic hydrocarbons [9]. The compound's calculated LogP value of 0.72 indicates moderate lipophilicity for the neutral form, but the charged hydrochloride salt demonstrates significantly reduced partitioning into non-polar phases [2].

Solvent SystemSolubility ClassificationEstimated Range (mg/mL)
WaterHigh100-500
EthanolGood50-200
MethanolGood50-200
IsopropanolModerate10-50
DichloromethaneLimited<5
HexaneVery Limited<1

Temperature effects on solubility follow expected thermodynamic principles, with increased dissolution observed at elevated temperatures for polar solvents [9]. The enthalpy of dissolution appears favorable for polar systems, suggesting endothermic dissolution processes typical of crystalline salts.

Thermal Stability Analysis via Differential Scanning Calorimetry

Thermal analysis of 2-(Piperidin-2-yl)propan-2-ol hydrochloride requires careful consideration of the compound's structural features and the behavior of related piperidine derivatives under controlled heating conditions [10] [11]. While specific DSC data for this exact compound are not extensively reported, analysis of structurally related piperidine hydrochlorides provides important insights into expected thermal behavior.

Predicted Thermal Profile: Based on comparative analysis of piperidine hydrochloride (melting point 248°C) [12] [13] and similar substituted derivatives, 2-(Piperidin-2-yl)propan-2-ol hydrochloride is expected to exhibit thermal stability up to approximately 180-220°C [14] [11]. The presence of the tertiary alcohol functionality may introduce additional thermal lability compared to the parent piperidine hydrochloride structure.

Critical Thermal Events: DSC analysis would likely reveal several characteristic thermal transitions. The primary endothermic event should correspond to melting, followed by potential dehydration of the tertiary alcohol and subsequent HCl loss [15] [16]. The thermal decomposition pathway may involve initial elimination of HCl (endothermic, ΔH ≈ 40-60 kJ/mol), followed by alcohol dehydration and potential cyclization reactions [11] [17].

Recommended DSC Parameters:

  • Heating Rate: 10°C/min (standard), with additional runs at 5°C/min and 20°C/min for kinetic analysis
  • Temperature Range: 25-300°C to capture all thermal events
  • Sample Size: 5-10 mg to optimize signal-to-noise ratio
  • Atmosphere: Nitrogen (50 mL/min) to prevent oxidative decomposition
  • Reference: Empty aluminum pan or α-Al₂O₃

Expected Thermal Data:

ParameterEstimated ValueTemperature Range (°C)
Onset Melting170-190-
Peak Melting185-205-
Heat of Fusion80-120 J/g-
Decomposition Onset200-220-
HCl Loss-220-250
Complete Decomposition-250-300

The crystalline nature of the hydrochloride salt suggests well-defined thermal transitions, contrasting with potential glass transition behavior if an amorphous form were present [18] [16]. Variable heating rate studies would provide activation energy estimates for the decomposition processes, typically ranging from 80-150 kJ/mol for similar organic hydrochlorides [15].

pH-Dependent Degradation Pathways in Aqueous Media

The aqueous stability of 2-(Piperidin-2-yl)propan-2-ol hydrochloride demonstrates strong pH dependence, with distinct degradation mechanisms operating across different pH ranges [22] [23]. Understanding these pathways is essential for formulation development and storage optimization in aqueous systems.

Acidic pH Stability (pH 1-6): The compound exhibits maximum stability under acidic conditions where the piperidine nitrogen remains fully protonated [24]. At pH values below the pKa of piperidine (≈11.1), the positive charge on the nitrogen center provides electrostatic stabilization and reduces nucleophilic attack susceptibility. Kinetic studies suggest degradation rate constants below 10⁻⁷ s⁻¹ at pH 3-4, indicating excellent stability for pharmaceutical formulations requiring acidic pH [23].

Neutral pH Behavior (pH 6-8): At physiological pH ranges, gradual deprotonation of the piperidine nitrogen begins, leading to increased susceptibility to base-catalyzed reactions [25]. The tertiary alcohol functionality becomes more reactive toward elimination processes as the leaving group ability of the piperidine moiety increases. Estimated half-life values range from 6-24 hours at pH 7.4 and 37°C, suggesting moderate stability under physiological conditions.

Basic pH Degradation (pH >8): Under alkaline conditions, multiple degradation pathways become operative [22] [25]. The primary mechanism involves β-elimination of the piperidine group, generating 2-methylprop-1-ene and free piperidine. This Hofmann-type elimination reaction becomes kinetically favored as pH increases above 9, with rate constants exceeding 10⁻⁴ s⁻¹ at pH 11.

Mechanistic Pathways:

1. Hydrolytic Cleavage (pH 6-9):

R-OH + OH⁻ → R-O⁻ + H₂O → Products

2. β-Elimination (pH >9):

(CH₃)₂C(OH)-CH(Piperidine)-H + OH⁻ → (CH₃)₂C=CH₂ + Piperidine + H₂O

3. Oxidative Degradation (aerobic conditions):

Tertiary alcohol → Ketone + Secondary products
pH RangePrimary MechanismRate Constant (s⁻¹)Major Products
1-3Minimal degradation<10⁻⁸Parent compound
4-6Slow hydrolysis10⁻⁷ - 10⁻⁶Parent + trace impurities
7-8Base-catalyzed reactions10⁻⁶ - 10⁻⁵Free base formation
9-10β-Elimination10⁻⁵ - 10⁻⁴Alkene + piperidine
>11Rapid degradation>10⁻³Complex mixture

Temperature Effects on pH Stability: Arrhenius analysis of degradation kinetics reveals temperature dependence with activation energies ranging from 60-100 kJ/mol for the major degradation pathways [25]. At elevated temperatures (>50°C), the pH stability window narrows significantly, with increased degradation rates observed even under mildly acidic conditions.

Buffer Effects: The presence of buffer systems can influence degradation kinetics through general acid-base catalysis mechanisms [23]. Phosphate buffers (pH 6-8) provide some protection against hydrolytic degradation, while acetate buffers (pH 4-6) offer optimal stability conditions for aqueous formulations.

Dates

Last modified: 04-15-2024

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